molecular formula C10H9N3 B071591 2-Methyl-5-(pyridin-4-yl)pyrimidine CAS No. 193885-93-7

2-Methyl-5-(pyridin-4-yl)pyrimidine

Cat. No.: B071591
CAS No.: 193885-93-7
M. Wt: 171.2 g/mol
InChI Key: OVSDQXNFPJEJNU-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-4-yl)pyrimidine is a versatile aromatic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrimidine ring is an electron-rich scaffold that serves as a fundamental building block in nucleic acids and has become a privileged structure in therapeutic agents due to its synthetic accessibility and ability to interact with diverse biological targets . This compound features a pyrimidine core substituted with a methyl group and a pyridin-4-yl ring, a structure that allows for extensive hydrogen bonding and π-π stacking interactions with enzymes and receptors . Pyrimidine-based compounds, including structures similar to this compound, demonstrate a broad spectrum of biological activities. Research into such frameworks has led to developments in anti-infectives (including antibacterial, antifungal, and antiviral agents), anticancer therapeutics, treatments for neurological disorders such as Alzheimer's disease, anti-inflammatory agents, and drugs for managing chronic pain and diabetes mellitus . The pyrimidine ring often acts as a key pharmacophore or a bioisostere for other aromatic systems, such as phenyl rings, frequently enhancing the potency, affinity, and pharmacokinetic properties of the drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile . Furthermore, the specific presence of nitrogen atoms in both the pyrimidine and pyridine rings can contribute to metal-chelating properties, which is a valuable feature for developing multifunctional agents, such as those targeting metal dyshomeostasis in neurodegenerative diseases . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the specific product data sheet and relevant safety documentation prior to use.

Properties

CAS No.

193885-93-7

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

IUPAC Name

2-methyl-5-pyridin-4-ylpyrimidine

InChI

InChI=1S/C10H9N3/c1-8-12-6-10(7-13-8)9-2-4-11-5-3-9/h2-7H,1H3

InChI Key

OVSDQXNFPJEJNU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=N1)C2=CC=NC=C2

Canonical SMILES

CC1=NC=C(C=N1)C2=CC=NC=C2

Synonyms

Pyrimidine, 2-methyl-5-(4-pyridinyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Active Pharmaceutical Ingredients (APIs)
2-Methyl-5-(pyridin-4-yl)pyrimidine serves as a key intermediate for synthesizing various APIs. Notably, it is involved in the production of imatinib mesylate, a well-known tyrosine kinase inhibitor used primarily in treating chronic myeloid leukemia and gastrointestinal stromal tumors. Imatinib's effectiveness and low toxicity profile make it a significant therapeutic agent in oncology .

Synthesis of Other Compounds
The compound is also a precursor for other derivatives that exhibit antibacterial and antifungal activities. For instance, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, derived from this compound, has shown promising results in vitro for its antimicrobial properties .

Medicinal Chemistry

Design of Novel Therapeutics
The pyrimidine moiety is widely recognized for its diverse pharmacological activities. Researchers have synthesized various pyrimidine derivatives to explore their potential as anti-fibrotic agents and other therapeutic applications. For example, studies have indicated that certain derivatives can inhibit collagen expression and hydroxyproline content, suggesting their utility in treating fibrosis-related conditions .

Structure-Activity Relationship (SAR) Studies
The structural variations of this compound derivatives allow for extensive SAR studies to optimize their biological activity. These studies are crucial for developing more potent and selective compounds targeting specific biological pathways .

Research Applications

Chemical Synthesis Techniques
The synthesis of this compound involves various methods, including microwave-assisted synthesis that enhances reaction efficiency and product yield. For instance, one method reported an efficiency of 98% with high purity levels using dimethyl sulfoxide as a solvent under controlled conditions . This highlights the importance of optimizing synthetic routes in pharmaceutical development.

Biological Activity Screening
Research involving this compound often includes biological activity screening to assess its efficacy against various diseases. The compound's derivatives have been evaluated for their potential to act as inhibitors of specific enzymes or receptors involved in disease progression, showcasing their relevance in drug discovery .

Data Summary Table

Application Area Details
Pharmaceuticals Precursor for imatinib mesylate; antibacterial and antifungal derivatives
Medicinal Chemistry Development of anti-fibrotic agents; structure-activity relationship studies
Research Techniques Microwave-assisted synthesis; biological activity screening

Case Studies

  • Imatinib Mesylate Production : A detailed study highlighted the synthesis route of imatinib mesylate from this compound, emphasizing its role in cancer treatment. The study confirmed the compound's low toxicity while maintaining high efficacy against targeted cancer cells .
  • Anti-Fibrotic Activity Research : Recent investigations into novel pyrimidine derivatives derived from this compound demonstrated significant inhibition of collagen production in vitro, suggesting potential applications in treating fibrotic diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The biological and chemical behavior of pyrimidine derivatives is heavily influenced by substituents. Below is a comparative analysis of key compounds:

Compound Name (Reference) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Actions
Diethyl[...]phosphonate (−)12a C₁₅H₂₄N₃O₆P Isoxazolidine ring, phosphonate group, 5-methylpyrimidine-dione 373.34 No cytotoxicity (U937 cells); poor HIV inhibition
2-(2-Chloro-6-methylthieno...)pyrimidin-5-amine C₁₁H₈ClN₅S Thieno[3,2-d]pyrimidine core, chloro, methyl, pyrimidin-5-amine 277.73 Structural rigidity; potential for π-π interactions (no activity reported)
5-Methyl-4-piperidin-3-yl-pyrimidin-2-ylamine dihydrochloride C₁₀H₁₈Cl₂N₄ Piperidinyl group, methyl, dihydrochloride salt 265.19 Enhanced solubility (salt form); no reported bioactivity

Physicochemical Properties

  • Solubility: Salt forms (e.g., dihydrochlorides) improve aqueous solubility, whereas thieno-pyrimidines may exhibit lower solubility due to aromatic stacking .

Key Research Findings and Implications

  • Substituent Position Matters : The placement of substituents (e.g., methyl at pyrimidine-2 vs. pyridine-4) significantly alters electronic density and steric effects, impacting binding affinity .
  • Activity vs.
  • Synthetic Flexibility: Thieno-pyrimidines () demonstrate modular synthesis routes, enabling boronic acid cross-coupling for further functionalization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-5-(pyridin-4-yl)pyrimidine?

  • Methodology :

  • Nucleophilic Substitution : Start with halogenated pyrimidine intermediates (e.g., 4-chloropyrimidine derivatives) and react with pyridinyl Grignard reagents under inert conditions. Purification via column chromatography (e.g., silica gel, 5–10% EtOAc/CH₂Cl₂) ensures high yield .
  • Condensation Reactions : Combine pyridine-4-carboxaldehyde with methyl-substituted pyrimidine precursors in refluxing acetic acid. Monitor reaction progress via TLC and isolate via recrystallization (e.g., hexane/EtOAC) .
  • Safety : Conduct reactions in fume hoods with PPE (gloves, goggles) due to toxic byproducts (e.g., H₂S) .

Q. How is the structure of this compound characterized?

  • Crystallography : Single-crystal X-ray diffraction confirms planarity of the pyrimidine ring (mean deviation <0.015 Å) and dihedral angles between substituents (e.g., 14.1° for aryl groups) .
  • Spectroscopy :

  • ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm) and pyridinyl protons (δ ~8.5 ppm). Coupling patterns distinguish substitution positions .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1) .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl groups) affect the compound’s bioactivity?

  • SAR Studies :

  • Electron-Withdrawing Groups : Trifluoromethyl at C-7 enhances metabolic stability by reducing CYP450-mediated oxidation. Test via in vitro microsomal assays .
  • Pyridinyl Substitution : 4-Pyridinyl groups improve solubility (logP reduction by ~0.5 units) and kinase inhibition (IC₅₀ <100 nM in EGFR assays) .
    • Data Validation : Cross-validate IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radiometric) to resolve discrepancies .

Q. What strategies resolve contradictions in biological activity data for pyridinylpyrimidines?

  • Experimental Design :

  • Dose-Response Curves : Use ≥10 concentrations to minimize false positives in cytotoxicity assays (e.g., MTT vs. ATP-lite) .
  • Control Compounds : Include 5-FU or gefitinib as benchmarks to normalize inhibition rates across studies .
    • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare inter-study variability (e.g., p <0.05 for significance) .

Q. How does crystallographic analysis elucidate binding interactions of this compound with biological targets?

  • Co-Crystallization : Soak protein crystals (e.g., kinases) with the compound (1–5 mM in 20% PEG 3350). Resolve structures at ≤2.0 Å resolution to map hydrogen bonds (e.g., pyridinyl N→Backbone NH) .
  • Computational Docking : Validate crystallographic poses using AutoDock Vina (RMSD <1.5 Å) and correlate with ΔG binding energies .

Q. What computational methods predict the regioselectivity of electrophilic substitutions in pyridinylpyrimidines?

  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to calculate Fukui indices (e.g., f⁺ >0.2 at C-4 predicts nitration sites) .
  • MD Simulations : Simulate solvated systems (e.g., water/ethanol) for 50 ns to assess steric effects on substitution pathways .

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